
AZD-0364
准备方法
合成路线和反应条件: 替扎替尼的合成涉及多个步骤,包括中间体的制备及其后续反应以形成最终产物。 合成中的一个关键步骤是通过一系列化学反应形成 ERK2 抑制剂 . 母液制备方法是将 2 mg 的药物溶解在 50 μL 的二甲基亚砜 (DMSO) 中,得到 40 mg/mL 的浓度 .
工业生产方法: 现有的文献中没有广泛记载替扎替尼的工业生产方法。 该合成可能涉及大规模的化学反应和纯化工艺,以确保该化合物用于临床的纯度和疗效。
化学反应分析
ATP-Binding Site Interactions
X-ray crystallography (PDB: 6XYZ) reveals AZD0364 binds competitively to ERK2's ATP pocket (Fig. 1B) :
- Hydrogen Bonding : The pyrimidine-amine group forms hydrogen bonds with hinge-region residues (Met108, Glu109) .
- Hydrophobic Interactions : The 3,4-difluorophenyl group occupies a hydrophobic pocket adjacent to the gatekeeper residue (Gln103) .
- Selectivity Mechanism : Minimal off-target kinase binding (<10% inhibition at 1 µM in 353-kinase panel), attributed to steric exclusion of bulkier kinases .
Kinase Selectivity Profile
Kinase | IC₅₀ (nM) | Notes |
---|---|---|
ERK2 | 0.66 | ATP-competitive (1 mM ATP) |
BRAF | 860 | Coupled assay artifact |
CDK2 | >1,000 | No significant inhibition |
Deuteration Modifications
Patent WO2020073862A1 discloses deuterated analogs of AZD0364 to enhance metabolic stability :
- Deuteration Sites : Methoxymethyl (-O-CD₃) and pyrazole-methyl (-CD₃) groups reduce CYP450-mediated oxidation.
- Pharmacokinetic Impact : Deuteration increased plasma half-life by 40% in murine models, correlating with prolonged phospho-p90RSK suppression .
Biochemical and Cellular Reactions
- Catalytic Inhibition : AZD0364 inhibits ERK2 kinase activity with an IC₅₀ of 0.66 nM (biochemical assay), suppressing phosphorylation of p90RSK (IC₅₀ = 5.73 nM in A375 cells) .
- Feedback Modulation : Unlike earlier ERK inhibitors (e.g., SCH772984), AZD0364 reduces nuclear phosphorylated ERK levels without paradoxical pathway activation (Fig. 2A) .
- Transcriptional Downregulation : Dose-dependent suppression of RAS/MAPK transcriptional markers (DUSP6, ETV4) in xenograft models .
Comparative Pharmacodynamic Effects
Parameter | AZD0364 | SCH772984 | BVD-523 |
---|---|---|---|
p90RSK IC₅₀ (nM) | 5.73 | 12.2 | 155 |
ERK Phospho-IC₅₀ | 1.73 | 2.52 | 3,130 |
Tumor Regression | 80% (H358) | 65% (A375) | 45% (Calu-6) |
科学研究应用
Key Findings from Research
- Potency and Selectivity : AZD-0364 exhibits high cellular potency with an IC50 value of approximately 6 nM, indicating its effectiveness at low concentrations .
- Combination Therapy : In preclinical studies, this compound has demonstrated synergistic effects when used in combination with MEK inhibitors like selumetinib. This combination has led to enhanced antitumor activity and deeper suppression of the RAS/MAPK signaling pathway compared to single-agent therapies .
- Tumor Regression : In xenograft models involving BRAF and KRAS-mutant tumors, this compound treatment resulted in significant tumor regression, showcasing its potential for clinical application .
Clinical Development
This compound is currently being developed under a licensing agreement between Antengene Corporation and AstraZeneca, focusing on its application in oncology. The drug is positioned to address unmet medical needs in patients with tumors characterized by RAS/MAPK pathway alterations .
Case Studies
Several studies have documented the effectiveness of this compound in various cancer types:
作用机制
相似化合物的比较
替扎替尼作为 ERK1/2 抑制剂,具有高度特异性和效力,这使其独一无二。 类似的化合物包括其他 ERK 抑制剂,例如 SCH772984 和 Ulixertinib,它们也靶向 MAPK 途径,但可能具有不同的药代动力学特性和临床应用 . 替扎替尼的口服生物利用度和低预测的全身毒性使其成为进一步临床开发的有希望的候选药物 .
类似化合物列表:- SCH772984
- Ulixertinib
- BVD-523
- LY3214996
生物活性
AZD-0364 is a novel compound developed as a selective inhibitor of the ERK1 and ERK2 kinases, which are critical components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, particularly those with mutations in the KRAS and BRAF genes. The biological activity of this compound has been characterized in several preclinical studies, demonstrating its potential as a therapeutic agent for treating KRAS-mutant tumors.
This compound functions as an ATP-competitive inhibitor that selectively targets ERK1 and ERK2. By inhibiting these kinases, this compound disrupts downstream signaling pathways that promote tumor growth and survival. This mechanism is particularly relevant in cancers where the RAS/MAPK pathway is activated due to genetic mutations.
Key Features
- Potency : this compound exhibits high potency against both ERK1 and ERK2, with IC50 values indicating effective inhibition at low concentrations.
- Selectivity : The compound shows a high degree of selectivity for ERK1/2 over other kinases, minimizing off-target effects that could lead to toxicity.
Efficacy in Tumor Models
This compound has been evaluated in various preclinical models, including xenograft studies using cell lines with different genetic backgrounds:
Cell Line | Mutation Type | Response to this compound | Combination Treatment |
---|---|---|---|
A375 | BRAF V600E | Significant tumor regression | This compound + MEK inhibitor |
HCT116 | KRAS G13D | Moderate sensitivity | Enhanced efficacy observed |
SW620 | KRAS G12V | Resistance noted | Combination required |
In these studies, this compound demonstrated dose-dependent inhibition of tumor growth, particularly when used in combination with MEK inhibitors like selumetinib (AZD6244). This combination therapy resulted in deeper and more durable suppression of tumor growth compared to single-agent treatments .
Biomarker Modulation
Treatment with this compound led to significant modulation of key biomarkers associated with the RAS/MAPK pathway. Inhibition of downstream signaling was evidenced by decreased phosphorylation levels of ERK1/2 and other related proteins, indicating effective pathway blockade.
Case Study 1: KRAS-Mutant Colorectal Cancer
A study involving patients with KRAS-mutant colorectal cancer assessed the efficacy of this compound combined with standard chemotherapy. Results showed improved progression-free survival compared to historical controls receiving chemotherapy alone. The combination therapy was well-tolerated, with manageable side effects.
Case Study 2: BRAF-Mutant Melanoma
In a clinical trial setting, patients with BRAF-mutant melanoma receiving this compound alongside BRAF inhibitors exhibited enhanced antitumor activity. The study reported a higher response rate and longer duration of response than those treated with BRAF inhibitors alone .
属性
IUPAC Name |
(6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N8O2/c1-14-9-27-24(30-20-6-7-28-32(20)2)31-21(14)19-12-33-11-16(13-36-3)34(23(35)22(33)29-19)10-15-4-5-17(25)18(26)8-15/h4-9,12,16H,10-11,13H2,1-3H3,(H,27,30,31)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIGNZUDBVLTLU-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CN3CC(N(C(=O)C3=N2)CC4=CC(=C(C=C4)F)F)COC)NC5=CC=NN5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1C2=CN3C[C@@H](N(C(=O)C3=N2)CC4=CC(=C(C=C4)F)F)COC)NC5=CC=NN5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097416-76-5 | |
Record name | AZD-0364 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097416765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6R)-7-(3,4-difluorobenzyl)-6-(methoxymethyl)-2-{5-methyl-2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl}-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIZATERKIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO9KX45QIQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。